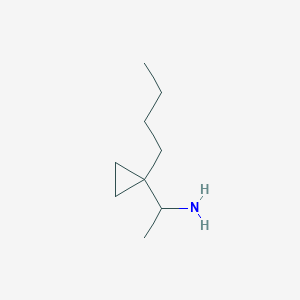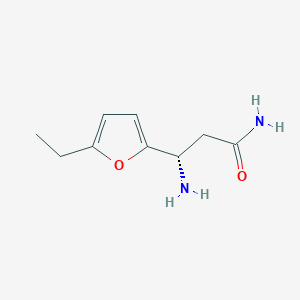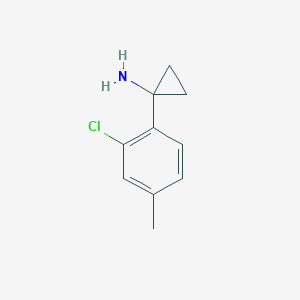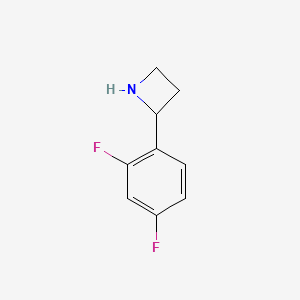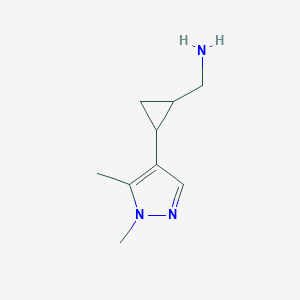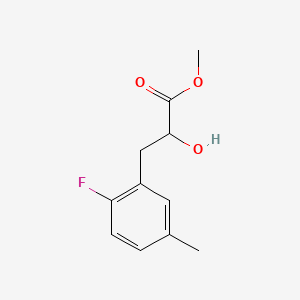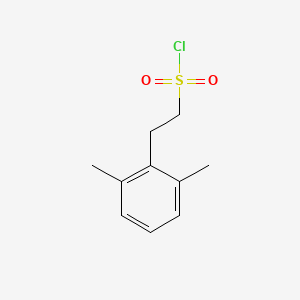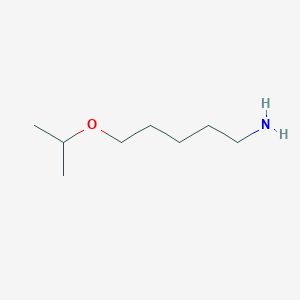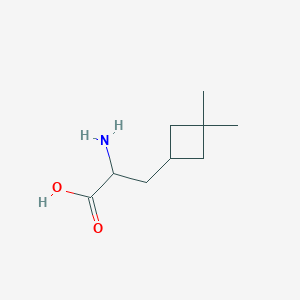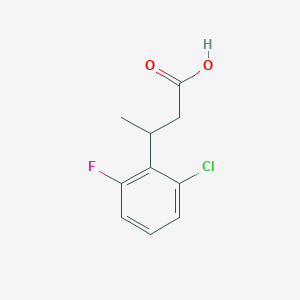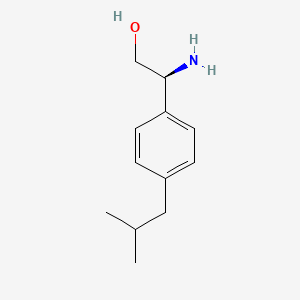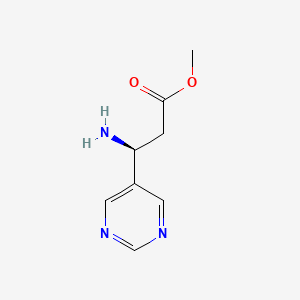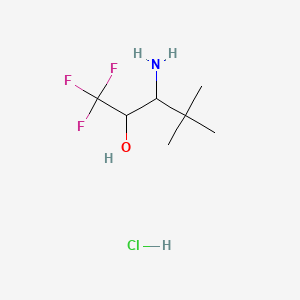
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride typically involves the reaction of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and subsequent crystallization of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of substituted amino derivatives.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: A structurally similar compound with a shorter carbon chain.
4-Amino-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethyl-containing compound with different functional groups.
Uniqueness
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is unique due to its specific combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H15ClF3NO |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-6(2,3)4(11)5(12)7(8,9)10;/h4-5,12H,11H2,1-3H3;1H |
InChI Key |
IXOXBSRNOABZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(F)(F)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



